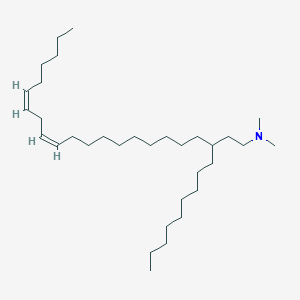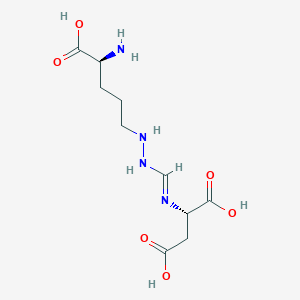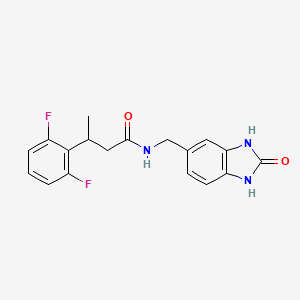
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 32: is a synthetic organic molecule known for its potent biological activities. It is recognized as a polyketide synthase 13 inhibitor and an effective activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 32 involves multiple steps, typically starting with the formation of key intermediates through reactions such as coupling, cyclization, and functional group modifications. For instance, the preparation of polyketide synthase 13 inhibitors often involves the use of coumestan derivatives . The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Compound 32 can be scaled up using optimized synthetic routes that ensure high purity and yield. The process may involve continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions: Compound 32 undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Substitution Reactions: In these reactions, one functional group in the molecule is replaced by another.
Combination Reactions: These involve the formation of a more complex molecule from simpler reactants.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Compound 32 is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the development of novel catalysts.
Biology: In biological research, Compound 32 is utilized to study enzyme inhibition, particularly polyketide synthase 13, which is involved in the biosynthesis of complex natural products . It also serves as a tool to investigate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation .
Medicine: Compound 32 has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored as a lead compound for developing new drugs targeting diseases such as tuberculosis and inflammatory disorders .
Industry: In the industrial sector, Compound 32 is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
Polyketide Synthase 13 Inhibition: Compound 32 inhibits polyketide synthase 13 by binding to its active site, thereby preventing the enzyme from catalyzing the formation of polyketides . This inhibition disrupts the biosynthesis of essential metabolites in microorganisms, leading to their growth inhibition.
NF-κB Activation: As an activator of the NF-κB pathway, Compound 32 interacts with specific receptors and signaling molecules, leading to the phosphorylation and degradation of inhibitor proteins . This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in immune response and inflammation.
Comparison with Similar Compounds
Compound 69: Another polyketide synthase inhibitor with a similar structure and biological activity.
NF-κB Activator 1: A compound with comparable NF-κB activating properties.
Uniqueness: Compound 32 stands out due to its dual functionality as both a polyketide synthase inhibitor and an NF-κB activator. This dual activity makes it a versatile tool in scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C33H65N |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine |
InChI |
InChI=1S/C33H65N/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-30-33(31-32-34(3)4)29-27-25-23-12-10-8-6-2/h13-14,16-17,33H,5-12,15,18-32H2,1-4H3/b14-13-,17-16- |
InChI Key |
SYPDLJYRMSBNEX-AUGURXLVSA-N |
Isomeric SMILES |
CCCCCCCCCC(CCCCCCCCC/C=C\C/C=C\CCCCC)CCN(C)C |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCCC=CCC=CCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

